molecular formula C18H20N2O5S2 B15043397 4-Methyl-5-(morpholine-4-carbonyl)-2-[(thiophene-2-carbonyl)-amino]-thiophene-3-carboxylic acid ethyl ester

4-Methyl-5-(morpholine-4-carbonyl)-2-[(thiophene-2-carbonyl)-amino]-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B15043397
M. Wt: 408.5 g/mol
InChI Key: NHFFTGBPBALHEU-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-5-(MORPHOLINE-4-CARBONYL)-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a unique structure combining thiophene rings and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-5-(MORPHOLINE-4-CARBONYL)-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Core: The thiophene rings can be synthesized through a series of cyclization reactions involving sulfur-containing precursors.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the morpholine.

    Esterification: The carboxylate ester group is typically introduced through esterification reactions involving carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

ETHYL 4-METHYL-5-(MORPHOLINE-4-CARBONYL)-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-5-(MORPHOLINE-4-CARBONYL)-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiophene rings and morpholine moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-METHYL-5-(MORPHOLINE-4-CARBONYL)-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE: can be compared with other thiophene-based compounds and morpholine derivatives.

Uniqueness

  • The combination of thiophene rings and a morpholine moiety in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
  • Compared to other thiophene derivatives, this compound may exhibit enhanced stability and reactivity due to the presence of the morpholine group.

Properties

Molecular Formula

C18H20N2O5S2

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 4-methyl-5-(morpholine-4-carbonyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C18H20N2O5S2/c1-3-25-18(23)13-11(2)14(17(22)20-6-8-24-9-7-20)27-16(13)19-15(21)12-5-4-10-26-12/h4-5,10H,3,6-9H2,1-2H3,(H,19,21)

InChI Key

NHFFTGBPBALHEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)NC(=O)C3=CC=CS3

Origin of Product

United States

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